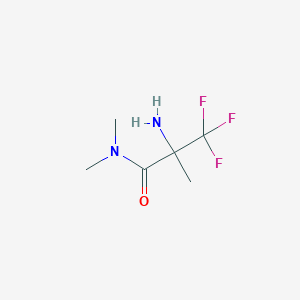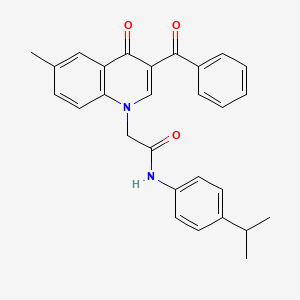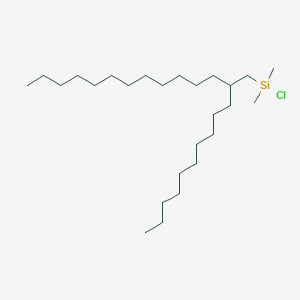
1-(Azidomethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethyl)cyclobutan-1-ol, also known as 1-AMCB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a cyclobutane derivative that contains an azide functional group and a hydroxyl group, making it a versatile compound for various research purposes.
Applications De Recherche Scientifique
Peptidotriazoles and Copper-Catalyzed Cycloadditions
1-(Azidomethyl)cyclobutan-1-ol is pivotal in the synthesis of peptidotriazoles through copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This reaction is fundamental in the regiospecific formation of 1H-[1,2,3]-triazoles, a versatile class of compounds utilized in peptide synthesis and pharmaceuticals. The process demonstrates high efficiency and compatibility with solid-phase peptide synthesis, enabling the incorporation of triazole units into peptides with excellent conversion and purity rates (Tornøe, Christensen, & Meldal, 2002).
Cyclobutane-Containing Alkaloids and Synthetic Compounds
Research on cyclobutane-containing alkaloids and synthetic compounds has highlighted their antimicrobial, antibacterial, and anticancer activities. Over 210 compounds have been identified with significant biological activities, underscoring the importance of cyclobutane derivatives in medicinal chemistry and drug discovery. This underscores the potential of 1-(Azidomethyl)cyclobutan-1-ol derivatives in synthesizing novel bioactive compounds (Dembitsky, 2007).
DNA Photolyase and Cyclobutane Pyrimidine Dimers
The role of cyclobutane pyrimidine dimers in DNA damage and repair is critical in understanding UV-induced mutagenesis and carcinogenesis. DNA photolyase, an enzyme that utilizes visible light energy to cleave cyclobutane rings in pyrimidine dimers, highlights the importance of cyclobutane modifications in biological systems. Research in this area contributes to our understanding of DNA repair mechanisms and the development of strategies to mitigate UV damage (Sancar, 1994).
Cyclobutane in Asymmetric Synthesis and Catalysis
Cyclobutane derivatives are used in the asymmetric synthesis of complex molecules. The cobalt-catalyzed coupling of ethylene with enynes to form chiral cyclobutane products demonstrates the application of cyclobutane in creating compounds with pharmaceutical relevance. This method allows for the construction of cyclobutanes with all-carbon quaternary centers, showcasing the versatility of cyclobutane scaffolds in synthesizing structurally complex and biologically important molecules (Pagar & RajanBabu, 2018).
Photoredox-Catalyzed Reactions and Ring Expansion
Photoredox catalysis utilizing cyclobutanol derivatives enables innovative synthetic pathways, such as the azidation and ring expansion of cyclobutanols to azidated cyclopentanones. These reactions open new avenues for the functionalization and transformation of cyclobutane derivatives, facilitating the synthesis of novel compounds with potential applications in drug development and materials science (Alazet, Preindl, Simonet-Davin, Nicolai, Nanchen, Meyer, & Waser, 2018).
Propriétés
IUPAC Name |
1-(azidomethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-4-5(9)2-1-3-5/h9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCBCHBFLHVTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2957724.png)
![2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate](/img/structure/B2957725.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2957727.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)
![Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2957733.png)

![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine](/img/structure/B2957735.png)
![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)
![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)


![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)